Sodium hydroxide monohydrate

描述

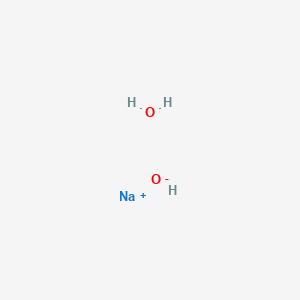

Sodium hydroxide monohydrate, also known as sodium hydrate hydroxide, is an inorganic compound with the chemical formula NaOH·H₂O. It is a white, crystalline solid that is highly soluble in water, forming a strongly alkaline solution. This compound is widely used in various industrial and laboratory applications due to its strong basic properties and ability to neutralize acids .

准备方法

Synthetic Routes and Reaction Conditions: Sodium hydroxide monohydrate can be synthesized by the controlled hydration of anhydrous sodium hydroxide. The process involves the careful addition of water to sodium hydroxide to form the monohydrate without generating excessive heat, which can lead to the formation of higher hydrates or dissolution into a solution .

Industrial Production Methods: The industrial production of sodium hydroxide typically involves the electrolysis of brine (sodium chloride solution) in the chlor-alkali process. This process produces sodium hydroxide, chlorine gas, and hydrogen gas. The sodium hydroxide solution obtained is then concentrated and crystallized to form this compound .

Types of Reactions:

Neutralization: this compound reacts with acids to form salts and water. For example, its reaction with hydrochloric acid produces sodium chloride and water.

Saponification: It reacts with fats and oils to produce soap and glycerol.

Precipitation: It can precipitate metal hydroxides from their salts, such as the formation of aluminum hydroxide from aluminum salts.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used in neutralization reactions.

Fats and Oils: Used in saponification reactions under heating conditions.

Metal Salts: Aluminum sulfate, copper sulfate, and iron chloride are used in precipitation reactions.

Major Products:

Salts: Sodium chloride, sodium sulfate, and sodium nitrate.

Soaps: Sodium salts of fatty acids.

Metal Hydroxides: Aluminum hydroxide, copper hydroxide, and iron hydroxide

科学研究应用

Chemical Properties and Characteristics

Sodium hydroxide monohydrate is a white crystalline solid that is highly soluble in water. It dissociates into sodium ions (Na⁺) and hydroxide ions (OH⁻), making it a strong base with a high pH. The presence of water in its monohydrate form enhances its reactivity while maintaining stability under standard conditions.

Major Applications

The applications of this compound can be categorized into several key areas:

Chemical Manufacturing

- Neutralizing Agent : It is widely used to neutralize acids in various chemical processes, including the production of sodium salts and other inorganic chemicals .

- Catalyst : In biodiesel production, sodium hydroxide acts as a catalyst for the transesterification of triglycerides with methanol, facilitating the conversion of fats into biodiesel .

Pulp and Paper Industry

- Pulping Process : this compound is crucial in the pulping process to extract cellulose from wood, making it an essential component in paper manufacturing. Approximately 56% of sodium hydroxide produced is utilized by this industry .

Food Processing

- Food Preparation : It is used in food processing applications such as chocolate production, caramel coloring, and the treatment of olives and pretzels to enhance texture and flavor .

Water Treatment

- pH Regulation : Sodium hydroxide is employed in water treatment plants for pH adjustment and to neutralize acidic waste streams, ensuring safe discharge into the environment .

Textile Industry

- Fabric Treatment : It is utilized in the textile industry for processes such as mercerization, which enhances the dyeing properties of cotton fibers .

Data Table: Applications Overview

| Application Area | Specific Use | Industry Impact |

|---|---|---|

| Chemical Manufacturing | Neutralizing agent, catalyst for biodiesel | Essential for various chemical syntheses |

| Pulp and Paper | Cellulose extraction from wood | Major consumer of sodium hydroxide |

| Food Processing | Chocolate production, olive treatment | Enhances food quality |

| Water Treatment | pH regulation, neutralization | Protects aquatic environments |

| Textile Industry | Mercerization of cotton | Improves dye uptake |

Case Study 1: Biodiesel Production

In a study conducted by researchers at a major university, this compound was used as a catalyst for transesterification reactions to produce biodiesel from waste cooking oils. The results indicated that the use of NaOH·H₂O significantly improved the yield of biodiesel compared to other catalysts, demonstrating its effectiveness in renewable energy applications.

Case Study 2: Pulping Process Optimization

A leading paper manufacturing company implemented this compound in its pulping process to enhance cellulose extraction efficiency. The findings revealed that optimizing NaOH·H₂O concentrations led to a 20% increase in pulp yield while reducing processing time by 15%. This case highlights the economic benefits of using this compound in industrial applications.

作用机制

Sodium hydroxide monohydrate exerts its effects primarily through its strong alkalinity. In aqueous solution, it dissociates into sodium ions and hydroxide ions. The hydroxide ions can break chemical bonds, particularly in proteins and lipids, leading to their denaturation and hydrolysis. This property makes it effective in saponification, neutralization, and cleaning processes .

相似化合物的比较

Potassium hydroxide (KOH): Similar strong base with comparable uses in industry and research.

Calcium hydroxide (Ca(OH)₂): Used in construction, water treatment, and as a food additive.

Lithium hydroxide (LiOH): Employed in battery production and carbon dioxide scrubbing.

Uniqueness: Sodium hydroxide monohydrate is unique due to its high solubility in water and its ability to form a strongly alkaline solution. It is also more commonly used in industrial applications compared to other hydroxides due to its cost-effectiveness and availability .

生物活性

Sodium hydroxide monohydrate (NaOH·H₂O), commonly known as caustic soda, is a highly alkaline compound widely used in various industrial applications. Its biological activity primarily relates to its corrosive properties and potential toxic effects on living tissues. This article provides a detailed overview of the biological activity of this compound, including its toxicity, irritant effects, and case studies illustrating its impact on human health.

This compound is a white crystalline solid that readily absorbs moisture from the air. It is produced through the electrolysis of sodium chloride solutions or by reacting sodium carbonate with calcium hydroxide. The compound dissociates in aqueous solutions to yield sodium ions (Na⁺) and hydroxide ions (OH⁻), resulting in a highly alkaline environment with a pH typically around 13 .

Toxicological Profile

The biological activity of this compound is primarily characterized by its corrosive nature, which can lead to severe injuries upon contact with skin, eyes, or mucous membranes. The following sections summarize key findings regarding its toxicity and irritant effects.

1. Corrosivity and Irritation

- Skin Contact : Sodium hydroxide solutions can cause deep tissue burns and necrosis. In studies involving human volunteers, concentrations as low as 0.5% were shown to be irritants, while higher concentrations led to severe skin damage . In animal studies, exposure to 2M (8%) and 4M (16%) solutions resulted in significant blistering and necrosis .

- Eye Exposure : Direct contact with sodium hydroxide can lead to severe eye injuries, including corneal damage and potential blindness. In experimental studies, application of 2% and 8% solutions caused mild to severe irritation in rabbits .

- Inhalation Risks : Inhalation of aerosols from concentrated solutions can result in respiratory tract irritation and long-term lung damage. Workers exposed to sodium hydroxide mists reported symptoms such as throat irritation and reactive airways dysfunction syndrome (RADS) .

2. Ingestion Toxicity

Ingestion of sodium hydroxide can result in catastrophic injuries to the gastrointestinal tract. Case studies reveal severe outcomes:

- A case where a 42-year-old female ingested approximately 30 mL of a 16% solution resulted in transmural necrosis of the esophagus and required surgical intervention .

- Another report documented a 14-year-old boy suffering from mediastinal emphysema and purulent pleuritis after ingesting a concentrated solution, leading to fatal complications .

Case Studies

The following table summarizes notable case studies documenting the effects of sodium hydroxide exposure:

| Case Study | Description | Outcome |

|---|---|---|

| Case 1 | A 42-year-old female ingested 30 mL of 16% NaOH | Transmural necrosis of the esophagus; required surgery |

| Case 2 | A 14-year-old boy ingested a concentrated solution | Mediastinal emphysema; fatal complications during surgery |

| Case 3 | Worker exposed to concentrated NaOH at an aluminum plant | Fatal burn injuries due to dermal exposure |

Genetic Toxicity

Research indicates that sodium hydroxide does not exhibit mutagenic activity under standard testing conditions. In vitro tests on bacterial strains (Ames test) showed no evidence of mutagenicity without metabolic activation. However, some chromosomal aberrations were observed when metabolic activation was present, suggesting that the effects may be due to changes in pH rather than direct mutagenicity .

常见问题

Basic Research Questions

Q. How does the presence of a water molecule in sodium hydroxide monohydrate (NaOH·H₂O) influence its handling and reactivity compared to anhydrous NaOH?

this compound has distinct physical and chemical properties due to its crystalline structure (orthorhombic, space group Pbca), which forms between 12.3–61.8°C . The monohydrate is hygroscopic and may absorb CO₂ from air, requiring storage in airtight containers under inert atmospheres. When preparing solutions, the water of crystallization must be accounted for in molarity calculations. For example, 1 mole of NaOH·H₂O contains 1 mole of NaOH and 1 mole of H₂O, necessitating adjustments in stoichiometric ratios for precise experimental reproducibility .

Q. What standardized methods are recommended for determining the purity of this compound in laboratory settings?

Titrimetric methods, such as acid-base titration with hydrochloric acid (HCl) using phenolphthalein or potentiometric endpoints, are widely employed for purity assessment . Advanced techniques include flame atomic absorption spectroscopy (FAAS) to quantify trace metal impurities (e.g., potassium, sodium) per standards like GB/T 11064.4-2013 . Pre-drying samples at 105°C to remove adsorbed moisture ensures accuracy in gravimetric analyses .

Q. How should researchers address discrepancies in solubility data for NaOH·H₂O across literature sources?

Solubility data variability often arises from the formation of multiple hydrates (e.g., heptahydrate NaOH·7H₂O, monohydrate NaOH·H₂O) depending on temperature and concentration. Consult phase diagrams (e.g., Pickering’s 1893 study) to identify the stable hydrate within specific temperature ranges (e.g., monohydrate dominates at 12.3–61.8°C) . Validate experimental conditions (e.g., temperature control ±0.5°C) to reconcile conflicting data .

Advanced Research Questions

Q. What role does NaOH·H₂O play in controlling reaction mechanisms in multi-step organic syntheses?

In reactions such as reductive amination or nanoparticle synthesis, NaOH·H₂O acts as a Brønsted base and nucleophile. For example, in the preparation of glycine-functionalized copper(II) hydroxide nanoparticles, it deprotonates glycine to form reactive intermediates while maintaining pH-dependent colloidal stability . Its controlled addition rate (e.g., dropwise at 0–20°C) minimizes side reactions like hydrolysis of sensitive esters .

Q. How can researchers mitigate the impact of NaOH·H₂O’s hygroscopicity on experimental reproducibility in moisture-sensitive reactions?

Use inert-atmosphere techniques (gloveboxes, Schlenk lines) and anhydrous solvents (e.g., dried ethanol, THF) to prevent unintended hydration. Characterize the monohydrate’s water content via Karl Fischer titration before use. For kinetic studies, monitor reaction progress in real time using FTIR or Raman spectroscopy to detect water ingress .

Q. What analytical strategies resolve contradictions in product composition when NaOH·H₂O is used in heterogeneous catalysis?

Conflicting product profiles (e.g., NaAlO₂ vs. Na₃Al(OH)₆ in aluminum hydroxide reactions) arise from variable NaOH concentrations and temperatures. Employ in situ XRD or HRTEM to track phase transitions during reactions. Computational modeling (DFT, MD) can predict dominant pathways under specific conditions, such as high alkalinity favoring Al(OH)₄⁻ formation .

Q. How does NaOH·H₂O influence the colloidal stability and morphology of inorganic nanomaterials?

In synthesizing plasmonic nanoparticles (e.g., silver or gold), NaOH·H₂O modulates surface charge (zeta potential) via pH adjustment, affecting nucleation rates and particle size distribution. For example, in Ag nanoparticle synthesis, a pH >10 stabilizes citrate capping agents, yielding monodisperse particles (10–20 nm) . Dynamic light scattering (DLS) and TEM are critical for correlating NaOH concentration with nanostructure uniformity .

Q. Methodological Considerations

Q. What protocols ensure accurate standardization of NaOH·H₂O solutions for volumetric analysis?

- Primary Standard : Use potassium hydrogen phthalate (KHP) for acid-base titrations. Dry KHP at 110°C for 2 hours to remove moisture.

- Procedure : Dissolve 0.5 g KHP in 50 mL deionized water, add 2–3 drops phenolphthalein, and titrate with NaOH·H₂O until a faint pink endpoint persists for 30 seconds.

- Calculation : . Account for the monohydrate’s molecular weight (40.00 + 18.02 = 58.02 g/mol) in solution preparation .

Q. How can researchers differentiate between anhydrous NaOH and NaOH·H₂O in legacy datasets?

Cross-reference material sourcing (commercial "sodium hydroxide" often refers to the monohydrate) and experimental conditions (e.g., crystallization temperatures). Thermogravimetric analysis (TGA) quantifies water content (≈13.6% mass loss at 130–150°C for NaOH·H₂O) . Historical data without explicit hydration details should be validated via replication under controlled humidity .

属性

IUPAC Name |

sodium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJWASZNUJCEKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635808 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12200-64-5 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caustic soda monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。